4-(3-Fluorooxetan-3-YL)benzoic acid
Description
Emergence as Key Structural Elements in Advanced Molecules
Oxetane (B1205548) motifs are increasingly recognized as key structural elements in the design of advanced molecules, particularly in the pharmaceutical industry. researchgate.net Their incorporation can lead to improved physicochemical properties. For instance, the replacement of more common groups like gem-dimethyl or carbonyl with an oxetane ring has been shown to enhance aqueous solubility and metabolic stability. researchgate.netnih.govresearchgate.net This has led to the widespread adoption of oxetane-containing building blocks in drug discovery programs. nih.gov The presence of the oxetane ring can also provide a novel structural scaffold, offering opportunities to explore new chemical space and develop intellectual property. nih.govbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorooxetan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOSROEPPXMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545158-04-0 | |
| Record name | 4-(3-fluorooxetan-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Derivatization and Functionalization Strategies for 4 3 Fluorooxetan 3 Yl Benzoic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group of 4-(3-fluorooxetan-3-yl)benzoic acid is a primary site for chemical manipulation, offering a gateway to a wide array of derivatives.
Esterification and Amidation Reactions for Conjugate Formation
The transformation of the carboxylic acid into esters and amides is a fundamental and widely utilized strategy. These reactions are crucial for creating bioconjugates, where the core molecule is linked to other chemical entities such as peptides, polymers, or reporter molecules. This process is often facilitated by standard coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by alcohols or amines.
The resulting ester or amide linkage can influence the compound's solubility, cell permeability, and metabolic stability. For instance, conjugation to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) can enhance the molecule's pharmacokinetic profile. Similarly, attachment to a specific biomolecule can direct the compound to a desired biological target.
Formation of Acyl Fluorides as Reactive Intermediates
Acyl fluorides are valuable reactive intermediates that can be synthesized directly from carboxylic acids. nih.govbeilstein-journals.org They exhibit a useful balance of reactivity and stability, being more stable to hydrolysis than other acyl halides like acyl chlorides, yet sufficiently reactive to undergo a variety of nucleophilic substitution reactions. beilstein-journals.orgbeilstein-journals.org This characteristic makes them ideal for subsequent transformations under mild conditions.
Several reagents have been developed for the efficient conversion of carboxylic acids to acyl fluorides. One such method employs 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as a deoxyfluorinating agent. nih.govbeilstein-journals.orgbeilstein-journals.org This reagent can facilitate the transformation under mild, operationally simple conditions. nih.govbeilstein-journals.org Another approach utilizes the bench-stable solid reagent (Me4N)SCF3, which allows for a straightforward, base- and additive-free synthesis at room temperature with high functional group tolerance. nih.gov Other notable reagents for this conversion include XtalFluor-E, Deoxo-Fluor, and a combination of trichloroisocyanuric acid and cesium fluoride (B91410). organic-chemistry.org
The acyl fluoride of this compound can then serve as a precursor for the synthesis of esters, amides, and other derivatives, often with fewer side reactions and minimal racemization at adjacent stereocenters. beilstein-journals.orgbeilstein-journals.org
Table 1: Selected Reagents for the Synthesis of Acyl Fluorides from Carboxylic Acids
| Reagent | Key Features |
| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) | Mild reaction conditions, can be used in sub-stoichiometric amounts. nih.govbeilstein-journals.orgbeilstein-journals.org |
| (Me4N)SCF3 | Bench-stable solid, base- and additive-free, room temperature reaction. nih.gov |
| XtalFluor-E | Assisted by catalytic NaF, room temperature reaction. organic-chemistry.org |
| Deoxo-Fluor | Thermally stable, effective for various functional groups. organic-chemistry.org |
| Trichloroisocyanuric acid / CsF | Direct conversion from carboxylic acids, aldehydes, or alcohols. organic-chemistry.org |
Charge-Switch Derivatization for Analytical Applications
For enhanced detection and quantification in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), charge-switch derivatization is a powerful strategy. This involves chemically modifying the analyte to introduce a readily ionizable group, thereby improving its ionization efficiency and sensitivity in the mass spectrometer. nih.gov
While specific applications to this compound are not extensively documented, the principle can be applied. For instance, a derivatizing agent could be used to introduce a permanent positive or negative charge onto the molecule. A novel method using 3-(chlorosulfonyl)benzoic acid has been developed to introduce a negative charge on certain lipids, significantly improving their detection in negative ion mode LC-MS/MS. nih.gov A similar concept could be adapted for this compound, potentially by reacting the carboxylic acid with a reagent containing a sulfonyl chloride or a similar functional group to create a stable, negatively charged derivative. This would enhance its analytical performance, allowing for more sensitive and reliable quantification in complex biological or environmental matrices. nih.gov
Functionalization of the Oxetane (B1205548) Ring
The oxetane ring, while generally stable, also presents opportunities for chemical modification, leading to novel structures with unique properties.
Incorporation into Polymeric Structures via Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a versatile method for synthesizing polymers from cyclic monomers. researchgate.netrsc.org While the oxetane ring is a four-membered ether, its polymerization can be initiated under specific catalytic conditions. Benzoic acid and its derivatives have been shown to act as organocatalysts for the ROP of other cyclic esters like lactide and caprolactone. researchgate.netrsc.org This suggests that this compound itself could potentially act as a catalyst or be incorporated into a polymer chain.
If the oxetane ring of a derivative of this compound were to undergo ROP, it would lead to the formation of a polyether backbone with pendant benzoic acid moieties. These polymeric structures could exhibit interesting material properties, such as altered solubility, thermal stability, and mechanical strength, depending on the polymer's molecular weight and architecture.
Introduction of Additional Functional Groups on the Oxetane Core
The direct functionalization of the oxetane ring itself is a more challenging but highly rewarding endeavor. Recent advances in synthetic methodology have provided new routes to access functionalized oxetanes. nih.govnih.gov These methods often involve the use of specialized reagents and reaction conditions to selectively introduce new substituents onto the oxetane core.
One approach could involve the synthesis of oxetane precursors that already bear additional functional groups before the final construction of the this compound scaffold. Alternatively, late-stage functionalization techniques could be employed to modify the oxetane ring in the pre-formed molecule. nih.gov For example, C-H activation strategies could potentially be used to introduce new bonds at specific positions on the oxetane ring, although this would require careful control of regioselectivity. The introduction of groups such as hydroxyl, amino, or additional fluoro substituents could dramatically alter the molecule's biological activity and physical properties. nih.gov
Derivatization for Chemical Biology Probes
The development of chemical biology probes from this compound allows for the investigation of biological systems and the elucidation of the molecular targets of potential therapeutics. These probes are designed to interact with specific biological molecules, and their derivatization is key to achieving desired affinity, selectivity, and functional effects.
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying the structure of this compound, researchers can identify key pharmacophoric elements and optimize a compound's potency and selectivity. The primary point of derivatization is the carboxylic acid group, which can be readily converted into a variety of functional groups, including amides, esters, and other bioisosteres.
A common strategy involves the synthesis of a series of amide derivatives. The carboxylic acid can be activated, for example, with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), and then reacted with a diverse panel of amines. nih.gov This approach allows for the exploration of the chemical space around the benzoic acid core, probing the effects of different substituents on biological activity. For instance, in the development of inhibitors for targets like hepatitis C virus or various receptors, substituted anilines or aliphatic amines are often employed to generate a library of amides for SAR analysis. nih.govnih.gov
The table below illustrates a hypothetical SAR study based on the amidation of this compound, showcasing the types of modifications that could be explored.
| Derivative | R Group (Amine Component) | Rationale for Modification |
| Amide 1 | -CH₂CH₃ (Ethylamine) | Introduces a small, flexible alkyl group. |
| Amide 2 | -C₆H₅ (Aniline) | Introduces a rigid aromatic ring to explore π-stacking interactions. |
| Amide 3 | -CH₂(4-pyridyl) | Introduces a basic nitrogen for potential hydrogen bonding or salt bridge formation. |
| Amide 4 | -CH₂C₆H₄-OCH₃ (p-Methoxybenzylamine) | Explores the effect of an electron-donating group on the aromatic ring. |
| Amide 5 | -CH₂C₆H₄-CF₃ (p-Trifluoromethylbenzylamine) | Investigates the impact of a strong electron-withdrawing group and potential metabolic stability. |
Esterification of the carboxylic acid provides another avenue for SAR studies. Reaction with various alcohols under acidic conditions (Fischer esterification) or via the acyl chloride can yield a range of esters. globalscientificjournal.com These modifications can influence properties such as cell permeability and metabolic stability.
Furthermore, more complex heterocyclic structures can be synthesized from the benzoic acid. For example, the carboxylic acid can be converted to a hydrazide, which can then serve as a precursor for the synthesis of oxadiazoles, a class of heterocycles known for a range of biological activities. ossila.com The synthesis of pyrazole (B372694) derivatives from benzoic acid precursors has also been reported as a successful strategy in the development of novel antibacterial agents. nih.gov
Preparation of Building Blocks for Combinatorial Chemistry
Combinatorial chemistry is a powerful tool for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. The compound this compound is an ideal starting material, or "building block," for such libraries due to its inherent functionality. The carboxylic acid provides a convenient attachment point for solid-phase synthesis, a common technique in combinatorial chemistry.
In a typical solid-phase approach, the carboxylic acid of this compound would be anchored to a resin support. From this resin-bound starting material, a wide array of chemical transformations can be performed on other parts of the molecule or on functional groups that are pre-installed on the aromatic ring. However, the most straightforward application is to use the carboxylic acid as a point of diversification.
The following table outlines a potential combinatorial library synthesis strategy using this compound as the core building block.
| Building Block | Reaction Type | Diversity Elements (R) | Resulting Library |
| Resin-bound this compound | Amide Coupling | A library of 100 different amines (R-NH₂) | A library of 100 diverse amides. |
| Resin-bound this compound | Esterification | A library of 50 different alcohols (R-OH) | A library of 50 diverse esters. |
| 4-(3-Fluorooxetan-3-yl)benzoyl chloride | Friedel-Crafts Acylation | A library of 20 different aromatic compounds | A library of 20 diverse ketones. |
| 4-(3-Fluorooxetan-3-yl)aniline (derived from the benzoic acid) | Sulfonamide Formation | A library of 30 different sulfonyl chlorides (R-SO₂Cl) | A library of 30 diverse sulfonamides. |
The fluorooxetane moiety is a particularly valuable feature for a combinatorial library. This group is known to improve metabolic stability and can favorably modulate pKa and lipophilicity, properties that are crucial for drug-likeness. By incorporating this motif into a combinatorial library, the resulting compounds are pre-disposed to have better pharmacokinetic properties.
The conversion of the benzoic acid to other reactive functional groups further expands its utility as a building block. For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to an alkyl halide, would allow for a different set of diversification reactions. Similarly, Curtius or Schmidt rearrangement of the corresponding acyl azide (B81097) or carboxylic acid can provide an aniline (B41778) derivative, opening up another dimension for library synthesis. The synthesis of various benzoic acid derivatives has been instrumental in creating libraries of compounds with anticancer properties. preprints.org
Advanced Spectroscopic Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation of the Fluorooxetane Moiety
One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is instrumental in defining the core structure of 4-(3-Fluorooxetan-3-yl)benzoic acid. The distinct chemical shifts and coupling patterns observed in these spectra allow for the unambiguous assignment of each atom in the fluorooxetane and benzoic acid fragments.
In ¹H NMR spectra, the protons on the oxetane (B1205548) ring typically appear as multiplets due to coupling with each other and with the fluorine atom. The aromatic protons of the benzoic acid ring exhibit characteristic splitting patterns in the downfield region. For comparison, the ¹H NMR spectrum of unsubstituted benzoic acid shows resonances for the aromatic protons, which can be compared to the shifts observed for the title compound. docbrown.inforsc.org The carboxylic acid proton is usually observed as a broad singlet at a very downfield chemical shift. docbrown.inforsc.org
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the fluorine in the oxetane ring shows a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the carboxylic acid group appears at a significantly downfield chemical shift. docbrown.infodrugbank.comresearchgate.net For reference, the ¹³C NMR spectrum of 4-(trifluoromethyl)benzoic acid also shows the significant downfield shift of the carboxylic carbon. chemicalbook.com
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the oxetane ring, with its chemical shift and coupling to adjacent protons providing key structural confirmation. As a reference, the ¹⁹F NMR spectrum of m-Fluorobenzoic acid provides an example of fluorine resonance in a substituted benzoic acid. spectrabase.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzoic Acids
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzoic Acid rsc.orgdocbrown.info | CDCl₃ | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 172.60, 133.89, 130.28, 129.39, 128.55 |
| 4-Fluorobenzoic Acid chemicalbook.com | DMSO-d₆ | 13.06 (s, 1H), 8.01 (dd, 2H), 7.32 (t, 2H) | 166.7, 165.4 (d), 132.6 (d), 115.9 (d) |
| 4-(Trifluoromethyl)benzoic Acid chemicalbook.com | - | - | 167.9, 135.2, 130.4, 125.6 (q), 123.8 (q) |
Data presented is illustrative and based on known values for similar structures.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the proton assignments on both the oxetane and benzene (B151609) rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon skeleton.
Conformational analysis can be investigated using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons, which can help to determine the preferred three-dimensional arrangement of the fluorooxetane ring relative to the benzoic acid moiety.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.
Vibrational Analysis of Carboxylic Acid and Oxetane Functional Groups
The IR and Raman spectra of this compound are expected to show characteristic vibrational modes for the carboxylic acid and oxetane functional groups. The carboxylic acid group is readily identified by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. spectroscopyonline.comdocbrown.info For benzoic acid itself, the C=O stretch appears around 1685 cm⁻¹. spectroscopyonline.com The presence of the oxetane ring would be indicated by C-O-C stretching vibrations, typically observed in the 1000-900 cm⁻¹ region.
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. ias.ac.inresearchgate.net The aromatic ring vibrations would also be prominent in both IR and Raman spectra. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Benzoic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | spectroscopyonline.com |
| Carboxylic Acid | C=O stretch | 1710-1680 | spectroscopyonline.comresearchgate.net |
| Carboxylic Acid | C-O stretch | 1320-1210 | spectroscopyonline.com |
| Aromatic Ring | C-H stretch | ~3070 | spectroscopyonline.com |
| Oxetane | C-O-C stretch | 1000-900 | - |
Data is based on typical values for these functional groups.
Conformational Studies via Vibrational Signatures
Subtle shifts in the vibrational frequencies can provide insights into the conformational preferences of the molecule. For instance, the position and shape of the C=O stretching band can be influenced by hydrogen bonding and the electronic effects of the fluorooxetane substituent. nih.gov By comparing the experimental spectra with theoretical calculations, it is possible to correlate specific vibrational signatures with different conformational isomers. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula (C₁₀H₉FO₃). uni.lu
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the oxetane ring and loss of the carboxylic acid group are expected fragmentation pathways. The predicted monoisotopic mass for this compound is 196.05357 Da. uni.lu Analysis of the isotopic pattern, particularly the presence of carbon-13, further supports the assigned elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.06085 |
| [M+Na]⁺ | 219.04279 |
| [M-H]⁻ | 195.04629 |
Predicted data from computational models. uni.lu
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₀H₉FO₃, the theoretical exact mass can be calculated.
The monoisotopic mass of a molecule is determined by summing the masses of the most abundant isotopes of its constituent elements. Based on its molecular formula, the expected exact mass can be calculated as follows:
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total | 196.053573 |
In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ in positive and negative ion modes, respectively. The expected m/z (mass-to-charge ratio) values for these ions would be:
[M+H]⁺: 197.06140
[M-H]⁻: 195.04575
The high resolution of the mass spectrometer allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thereby providing strong evidence for the chemical formula of this compound.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the exact mass, mass spectrometry can be used to fragment the molecule of interest. The resulting fragmentation pattern is characteristic of the compound's structure and can be used for its confirmation. While specific experimental data for this compound is not available, a predicted fragmentation pattern can be derived from the known behavior of benzoic acid and its derivatives.
Upon ionization in a mass spectrometer, the molecular ion [C₁₀H₉FO₃]⁺• would be formed. Key fragmentation pathways would likely involve the loss of neutral molecules from this parent ion. The most prominent fragments would be expected to arise from the cleavage of the carboxylic acid group and the oxetane ring.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| 179 | [M - OH]⁺ |
| 169 | [M - COOH]⁺ |
| 151 | [M - COOH - H₂O]⁺ |
| 123 | [M - C₃H₄FO]⁺ |
| 105 | [C₇H₅O]⁺ (from cleavage of the C-C bond between the phenyl and oxetane groups and subsequent rearrangement) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing aromatic systems and conjugated double bonds.
Electronic Transitions and Aromatic System Characterization
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoic acid chromophore. Benzoic acid typically exhibits two main absorption bands in the ultraviolet region. These correspond to π → π* transitions of the aromatic ring and the carbonyl group.
E₂ Band: This is a high-energy transition, typically observed around 230 nm, arising from the excitation of electrons in the benzene ring.
B Band: This is a lower-energy transition, usually found around 270-280 nm, and is also associated with the π-system of the benzene ring. The presence of the carboxyl group in conjugation with the ring influences the position and intensity of this band.
Mechanistic Investigations of Chemical Transformations Involving 4 3 Fluorooxetan 3 Yl Benzoic Acid
Mechanisms of Oxetane (B1205548) Ring Formation and Functionalization
The oxetane ring, a four-membered cyclic ether, is a structural motif of increasing interest in medicinal chemistry due to its ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups. nih.gov Understanding the mechanisms behind its formation and subsequent reactions is crucial for the rational design of novel molecules.
Detailed Studies of Intramolecular Cyclization Pathways
The formation of the oxetane ring often proceeds through intramolecular cyclization, a process governed by thermodynamic and kinetic factors. In the context of forming 3-substituted oxetanes, such as the parent structure of 4-(3-fluorooxetan-3-yl)benzoic acid, intramolecular nucleophilic substitution is a key pathway. youtube.com These reactions involve a nucleophile and a leaving group within the same molecule, leading to the formation of a heterocyclic ring. youtube.com
The probability of ring closure is influenced by the chain length connecting the nucleophile and the leaving group. While smaller rings like oxetanes possess inherent ring strain, their formation can be entropically favored over larger rings due to the reduced conformational freedom required to bring the reactive groups into proximity. youtube.com
For instance, the cyclization to form an oxetane ring can be initiated from a diol precursor. A common strategy involves the selective activation of one hydroxyl group, converting it into a good leaving group, followed by the intramolecular attack of the remaining hydroxyl group.
A general representation of this intramolecular cyclization is depicted below:
Where X is a leaving group.
Nucleophilic Substitution Reactions on the Oxetane Ring
The strained nature of the oxetane ring and the polarized C-O bonds make it susceptible to ring-opening reactions, typically activated by Lewis acids. nih.gov However, the stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes, for example, exhibit greater stability as the substituents sterically hinder the approach of external nucleophiles to the antibonding orbital of the C-O bond. nih.gov
Nucleophilic substitution on the oxetane ring itself, without ring-opening, is less common but can be achieved. These reactions often require specific activation of the ring or the incoming nucleophile. The reactivity of the oxetane can be modulated by the substituents present. For example, the presence of an electron-withdrawing group like fluorine can influence the electron density and reactivity of the ring system.
Mechanisms of Fluorination Reactions
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated compounds like this compound involves specific fluorination methodologies.
Pathways for Direct C-H Fluorination of Carboxylic Acids
Direct C-H fluorination represents an efficient strategy for synthesizing fluorinated molecules, avoiding the need for pre-functionalized substrates. While still a developing area, several methods have emerged. researchgate.net Transition-metal-catalyzed approaches, particularly with palladium, have enabled the fluorination of C(sp²) and C(sp³) C-H bonds. researchgate.net These reactions often proceed through a catalytic cycle involving a high-oxidation-state transition-metal fluoride (B91410) complex. researchgate.net
For benzoic acid derivatives, directing groups can be employed to achieve site-selective C-H fluorination. researchgate.net Mechanistic studies suggest that the C-F bond formation can occur via an outer-sphere reductive elimination, directly incorporating fluoride. researchgate.net
Mechanistic Insights into Deoxyfluorination Processes
Deoxyfluorination is a widely used method for introducing fluorine by replacing a hydroxyl group. Traditional deoxyfluorination reagents often operate via an SN2 mechanism, which can be challenging for sterically hindered alcohols. princeton.edu
More recent developments have focused on radical-mediated deoxyfluorination methods. princeton.edu For instance, a visible-light photoredox-catalyzed approach allows for the deoxyfluorination of alcohols via their corresponding oxalates. princeton.edu This method is particularly effective for tertiary alcohols where an SN2 pathway is disfavored. princeton.edu
Another important process is the deoxyfluorination of carboxylic acids to form acyl fluorides. Mechanistic studies using reagents like 2,2-difluoroimidazolidine derivatives suggest a pathway involving the formation of an intermediate that facilitates the fluoride transfer. researchgate.net
| Reagent Type | General Mechanism | Substrate |
| Electrophilic Fluorinating Agents | Radical-mediated C-F coupling | Secondary and tertiary alcohols |
| Nucleophilic Deoxyfluorinating Agents | SN2 displacement | Primary and secondary alcohols |
| Deoxyfluorinating agents for Carboxylic Acids | Formation of acyl fluoride intermediate | Carboxylic acids |
Reactivity of the Benzoic Acid Moiety
The benzoic acid moiety in this compound possesses its own characteristic reactivity, which can be influenced by the fluorooxetane substituent.
The carboxylic acid group can undergo a variety of transformations. A key reaction is intramolecular esterification, also known as lactonization, if a hydroxyl group is present at a suitable position in the molecule. youtube.comyoutube.com This reaction is typically acid-catalyzed and involves the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the hydroxyl group. youtube.com
Carboxylic Acid Reactivity in Derivatization
The carboxylic acid moiety is a primary site of reactivity in this compound, readily undergoing derivatization to form a variety of functional groups, most notably amides and esters.
Amide Bond Formation:
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, often pivotal for modulating the pharmacological properties of a lead compound. The direct reaction of a carboxylic acid with an amine is typically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, coupling agents are generally employed to activate the carboxylic acid.
Common methods for the amidation of benzoic acid derivatives, which are applicable to this compound, involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble analogues such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com The mechanism involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to furnish the corresponding amide. To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to racemization (if chiral centers are present) yet still highly reactive towards amines.
Another effective method for direct amide formation from unactivated carboxylic acids and amines utilizes reagents like B(OCH₂CF₃)₃. nih.gov This reagent facilitates the amidation of a wide array of carboxylic acids and amines under relatively mild conditions. The reaction proceeds through the formation of a reactive boronic ester intermediate.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. tifr.res.in
Table 1: Representative Amide Coupling Reactions for Benzoic Acid Derivatives
| Amine | Coupling Reagent/Method | Product | General Observations |
| Primary Aliphatic Amine | EDC, HOBt | N-Alkyl-4-(3-fluorooxetan-3-yl)benzamide | Generally high yields under mild conditions. |
| Secondary Aliphatic Amine | HATU, DIPEA | N,N-Dialkyl-4-(3-fluorooxetan-3-yl)benzamide | Effective for sterically hindered amines. |
| Aniline (B41778) | SOCl₂, then aniline | N-Phenyl-4-(3-fluorooxetan-3-yl)benzamide | Two-step process, often requiring careful control of reaction conditions. |
Esterification:
Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic approach. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
Isotopic labeling studies on benzoic acid have confirmed the mechanism of Fischer esterification. When ¹⁸O-labeled methanol (B129727) reacts with benzoic acid, the resulting methyl benzoate (B1203000) contains the ¹⁸O label, while the water formed is unlabeled. This demonstrates that the C-OH bond of the carboxylic acid is cleaved, not the CO-H bond, and the RO-H bond of the alcohol is broken. libretexts.org
For more sensitive substrates or when using precious alcohols, milder esterification methods are preferred. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents similar to those used in amide synthesis, but with an alcohol as the nucleophile.
Table 2: Common Esterification Methods for Benzoic Acid Derivatives
| Alcohol | Reagent/Catalyst | Product | General Observations |
| Methanol | H₂SO₄ (catalytic) | Methyl 4-(3-fluorooxetan-3-yl)benzoate | Equilibrium-driven; requires excess alcohol or water removal. |
| Benzyl Alcohol | DCC, DMAP | Benzyl 4-(3-fluorooxetan-3-yl)benzoate | Mild conditions, suitable for a wider range of alcohols. |
| Ethanol | SOCl₂, then ethanol | Ethyl 4-(3-fluorooxetan-3-yl)benzoate | Two-step process via the acyl chloride. |
It is important to consider the stability of the 3-fluorooxetane (B1316920) ring under the reaction conditions. Strong acidic conditions, particularly at elevated temperatures as can be used in Fischer esterification, may lead to ring-opening of the oxetane. nih.gov Therefore, milder, non-acidic methods may be preferable for the derivatization of this compound.
Aromatic Substitution Patterns and Their Mechanistic Implications
The benzene (B151609) ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic properties of the existing substituents: the carboxylic acid group and the 3-fluorooxetan-3-yl group.
Electrophilic Aromatic Substitution (EAS):
The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.comlibretexts.org Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions due to resonance, which places a partial positive charge at these positions. Consequently, electrophilic attack occurs preferentially at the meta position, which is the least deactivated. quora.com
The 3-fluorooxetan-3-yl substituent is also expected to be electron-withdrawing due to the electronegativity of the oxygen and fluorine atoms. This inductive effect will further deactivate the aromatic ring towards electrophilic attack. The directing influence of the oxetane substituent in this specific arrangement has not been explicitly studied in the available literature. However, as an alkyl-like substituent with strong electron-withdrawing character, it would likely reinforce the meta-directing influence of the carboxylic acid. Therefore, electrophilic substitution reactions on this compound, such as nitration or halogenation, are predicted to yield the 3,5-disubstituted product.
Nucleophilic Aromatic Substitution (SNA_r):
Nucleophilic aromatic substitution is less common for simple benzene derivatives but can occur on rings bearing strongly electron-withdrawing groups. The presence of the carboxylic acid and the 3-fluorooxetan-3-yl group, both being electron-withdrawing, makes the aromatic ring of this compound more susceptible to nucleophilic attack than benzene itself.
For a nucleophilic aromatic substitution to proceed via the common addition-elimination (SNA_r) mechanism, a good leaving group (typically a halide) must be present on the ring. nih.gov If, for instance, a halogen were present on the ring of this compound, the electron-withdrawing substituents would stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. The substitution would be most favorable if the leaving group is positioned ortho or para to a strongly electron-withdrawing group. nih.gov
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of labeled atoms through a chemical transformation. wikipedia.org While no specific isotopic labeling studies on this compound were found in the searched literature, the principles can be applied to understand its reactivity.
For instance, as mentioned in the esterification section, labeling the oxygen of an alcohol with ¹⁸O is a classic experiment to confirm the mechanism of Fischer esterification. libretexts.org Similarly, to study the mechanism of amide formation, one could use an ¹⁵N-labeled amine and track the position of the label in the product and any byproducts.
In the context of metabolic studies, which are highly relevant for pharmaceutical applications, carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) labeled versions of this compound could be synthesized. nih.govmedchemexpress.com For example, using ¹³C-labeled benzoic acid as a starting material in a synthetic route to the target compound would allow for its metabolism to be traced in vivo using techniques like mass spectrometry or NMR. medchemexpress.comisotope.com This would help identify metabolic hotspots on the molecule, such as the aromatic ring or the oxetane moiety, and elucidate the biotransformation pathways.
Furthermore, if a reaction mechanism is proposed to involve the cleavage of a specific C-H bond, a kinetic isotope effect (KIE) study could be performed using a deuterated analogue. A significant difference in the reaction rate between the normal and deuterated compound would provide strong evidence for the involvement of that C-H bond cleavage in the rate-determining step of the reaction.
Role in Advanced Molecular Design Concepts and Chemical Biology Research
Oxetanes as Bioisosteric Replacements in Molecular Scaffolds
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane (B1205548) ring, particularly when substituted as in 4-(3-fluorooxetan-3-yl)benzoic acid, has emerged as a valuable bioisostere in drug design. acs.orgnih.gov
The oxetane motif is frequently employed as a replacement for gem-dimethyl and carbonyl groups, a strategy that tackles several common liabilities in drug candidates. acs.orgnih.gov
Gem-Dimethyl Group Replacement: The gem-dimethyl group, while often used to block metabolic oxidation at a specific position, significantly increases the lipophilicity ("greasiness") of a molecule. acs.orgchigroup.site This can lead to poor aqueous solubility and faster metabolic degradation. chigroup.site Replacing a gem-dimethyl group with an oxetane ring introduces a polar, sterically similar element that can maintain or improve metabolic stability without the associated increase in lipophilicity. acs.orgnih.govresearchgate.net In fact, this substitution can increase aqueous solubility by a significant margin. researchgate.net
Carbonyl Group Replacement: Oxetanes are considered metabolically stable isosteres of carbonyl groups. chigroup.site The oxetane oxygen atom has a similar capacity to accept hydrogen bonds as a carbonyl oxygen, which is crucial for maintaining interactions with biological targets. chigroup.sitemdpi.com However, the oxetane ring itself is less prone to the metabolic reduction pathways that can affect ketones. acs.org This replacement enhances metabolic stability while preserving key binding interactions. acs.orgchigroup.site
The introduction of an oxetane, particularly a fluorooxetane group, can profoundly and beneficially alter a molecule's physicochemical properties. acs.orgnih.govnih.gov These motifs are used to fine-tune properties such as aqueous solubility, lipophilicity (LogD), metabolic clearance, and the acidity/basicity (pKa) of nearby functional groups. acs.orgnih.govnih.gov
The presence of the electronegative oxygen atom in the oxetane ring has a strong inductive electron-withdrawing effect. nih.gov This can, for example, reduce the basicity of an adjacent amine, which is often desirable to avoid issues like strong interactions with acidic phospholipids (B1166683) in tissues or inhibition of the hERG potassium channel. acs.org The fluorine atom in this compound further modulates these electronic properties and can block potential sites of metabolism, enhancing the compound's stability. nih.govresearchgate.net
| Property | Effect of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | Introduction of a polar, hydrogen-bond accepting motif. nih.govresearchgate.net |
| Lipophilicity (LogD) | Generally Decreased | Replacement of non-polar groups (gem-dimethyl) with a more polar heterocycle. chigroup.sitenih.gov |
| Metabolic Stability | Generally Increased | Blocks sites of oxidation and is more stable than carbonyls to reduction. acs.orgchigroup.site |
| Basicity (of proximal amines) | Decreased | Strong inductive electron-withdrawing effect of the oxetane oxygen. acs.orgnih.gov |
Impact on Molecular Shape and Three-Dimensionality in Chemical Space Exploration
Modern drug discovery has increasingly focused on moving away from "flat," two-dimensional molecules towards compounds with greater three-dimensionality. nih.gov Molecules with a higher fraction of sp³-hybridized carbons, like those containing an oxetane ring, tend to have higher target selectivity and better pharmacokinetic profiles. nih.gov
Influence on Metabolic Pathways Beyond Cytochrome P450 Enzymes
While blocking metabolism by cytochrome P450 (CYP) enzymes is a common goal, it is also crucial to understand a compound's fate via other metabolic routes. scirp.orgcardiff.ac.uk An over-reliance on a single metabolic pathway increases the risk of drug-drug interactions. nih.gov Research has revealed that oxetanes can be metabolized by enzymes other than CYPs.
Specifically, oxetane rings can be hydrolyzed (opened) to form diols by the human microsomal epoxide hydrolase (mEH). scirp.orgnih.gov This finding is significant because it presents an alternative metabolic clearance pathway, potentially shunting metabolism away from the often-problematic CYP system. scirp.orgresearchgate.net The rate of this mEH-catalyzed hydrolysis can be influenced by the structures surrounding the oxetane ring, suggesting that drug designers could potentially fine-tune a compound's metabolic fate by modifying its structure. scirp.orgnih.gov This strategy could lead to safer drugs with a lower potential for CYP-based drug-drug interactions. scirp.org
Application in Protein and Peptide Modification for Chemical Biology
The unique properties of oxetanes extend into the realm of chemical biology, particularly in the modification of large biomolecules like proteins and peptides. nih.govcam.ac.uk The compound this compound possesses a carboxylic acid handle, a versatile functional group for conjugation. This allows the entire fluorooxetane-phenyl motif to be attached to proteins or peptides, for example, by forming an amide bond with an amine group on the biomolecule.
Researchers have demonstrated that oxetanes can be incorporated into proteins via the chemoselective alkylation of cysteine residues. nih.govcam.ac.uknih.gov Introducing an oxetane motif can improve the physicochemical properties of the resulting bioconjugate, such as enhancing stability and solubility. nih.govcam.ac.uk Furthermore, incorporating oxetanes into peptide backbones has been shown to induce turn-like structures, which can be a powerful strategy to improve the efficiency of macrocyclization for creating cyclic peptide drugs. nih.govrsc.org This pre-organization of the linear peptide brings the ends closer together, facilitating ring closure. nih.govrsc.org
Exploration as Scaffolds for Target Interaction Studies
The this compound structure serves as an excellent scaffold or starting point for building more complex molecules for target interaction studies. mdpi.compharmablock.com In fragment-based drug discovery, small, three-dimensional fragments are screened for weak binding to a target protein, and then "grown" or combined to create more potent leads. rsc.org
The fluorooxetane-phenyl core provides a rigid, 3D-rich foundation with well-defined properties. mdpi.com The oxetane oxygen can act as a hydrogen bond acceptor within a protein's binding pocket, while the phenyl ring can engage in aromatic interactions. mdpi.compharmablock.com The fluorine atom can form specific interactions and modulate the electronics of the system. nih.govucsf.edursc.org For instance, in the development of matrix metalloproteinase-13 (MMP-13) inhibitors, an oxetane ring was pointed towards a catalytic zinc ion, contributing to the inhibitor's potency and selectivity. nih.gov This highlights how the specific geometry and electronic features of the fluorooxetane motif can be exploited to achieve desired biological activity. mdpi.comnih.gov
Future Research Directions and Unaddressed Challenges
Development of Novel and Efficient Synthetic Routes
The accessibility of 4-(3-fluorooxetan-3-yl)benzoic acid and its derivatives is a critical bottleneck that currently limits its broader application. Future research must prioritize the development of innovative and efficient synthetic strategies to overcome this hurdle.
Greener Chemistry Approaches for Fluorooxetane Synthesis
Current synthetic methods for producing fluorooxetanes often rely on harsh reagents and generate significant chemical waste, running counter to the principles of green chemistry. The development of more environmentally benign synthetic routes is a pressing challenge. Future investigations should focus on catalysis-driven methods that minimize waste and energy consumption. This includes exploring enzymatic transformations and the use of earth-abundant metal catalysts. Furthermore, the implementation of flow chemistry could offer a safer, more efficient, and scalable approach to fluorooxetane synthesis, minimizing the handling of hazardous intermediates and improving reaction control.
Exploration of Stereochemical Control in Synthesis
The introduction of a chiral center upon substitution of the oxetane (B1205548) ring presents both a challenge and an opportunity. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of methods for the stereocontrolled synthesis of 3-fluorooxetane (B1316920) derivatives is of paramount importance.
Future research should focus on the development of asymmetric catalytic methods to access enantiomerically pure 3-fluoro-3-substituted oxetanes. researchgate.net This could involve the use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to control the stereochemical outcome of the fluorination or arylation step. The synthesis and application of chiral building blocks derived from this compound would open up new avenues for the design of highly specific and potent bioactive molecules.
Deepening Understanding of Structure-Property Relationships at the Molecular Level
The 3-fluorooxetane moiety is often employed as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or carbonyl groups, to modulate the physicochemical properties of a molecule. acs.orgnih.gov However, a comprehensive understanding of the precise impact of the 3-fluorooxetane group on molecular properties is still lacking.
Systematic studies are needed to elucidate the structure-property relationships of this compound and its derivatives. This involves the synthesis of a library of analogs with systematic variations in their structure and the detailed characterization of their physicochemical properties, including solubility, lipophilicity, metabolic stability, and protein binding affinity. nih.gov Such studies will provide a valuable dataset for medicinal chemists, enabling the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
Integration with Advanced Computational Design Principles
Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. The integration of these in silico methods with the experimental investigation of this compound holds significant promise.
Future research should leverage computational tools, such as Density Functional Theory (DFT) and molecular docking, to predict the properties and biological activities of novel derivatives. researchgate.netnih.govnih.gov DFT calculations can provide insights into the electronic structure and reactivity of the molecule, while molecular docking can be used to predict its binding mode to a target protein. researchgate.netnih.gov This computational pre-screening can help to prioritize synthetic targets, reducing the time and resources required for experimental studies. The development of accurate force fields for the 3-fluorooxetane moiety will be crucial for the reliability of these computational predictions.
Novel Applications in Chemical Biology Tool Development
The unique properties of the 3-fluorooxetane group make this compound an attractive scaffold for the development of novel chemical biology tools. Its metabolic stability and ability to modulate polarity can be exploited in the design of chemical probes to study biological processes.
One promising area of research is the development of fluorogenic probes based on the this compound scaffold. nih.gov These probes could be designed to become fluorescent upon interaction with a specific biological target, enabling the visualization of biological events in real-time. rsc.orggoogle.comgoogle.com Furthermore, the incorporation of this motif into bioactive molecules could lead to the development of novel research tools for target identification and validation. The synthesis of derivatives bearing photoreactive groups or affinity tags would facilitate the covalent labeling and isolation of protein targets, providing valuable insights into their function and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
